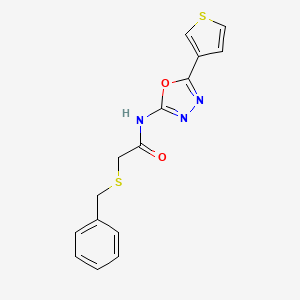

2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

描述

2-(Benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 3. The acetamide moiety at position 2 is modified with a benzylthio (-S-CH₂C₆H₅) substituent. This structure combines electron-rich heterocycles (thiophene and oxadiazole) with a lipophilic benzyl group, making it a candidate for diverse biological activities, including antimicrobial and enzyme inhibition .

属性

IUPAC Name |

2-benzylsulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-13(10-22-8-11-4-2-1-3-5-11)16-15-18-17-14(20-15)12-6-7-21-9-12/h1-7,9H,8,10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVXUQRBQOFDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Conventional Multi-Step Synthesis via Hydrazide Intermediate

The most widely reported method involves a four-step sequence starting with ethyl 2-chloroacetate and N-(2-hydroxyphenyl)acetamide:

- Etherification : Refluxing ethyl 2-chloroacetate with N-(2-hydroxyphenyl)acetamide in acetone with K₂CO₃ yields ethyl 2-(2-acetamidophenoxy)acetate (1 ).

- Hydrazide Formation : Treating 1 with hydrazine monohydrate in ethanol produces N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide (2 ).

- Oxadiazole Cyclization : Reacting 2 with carbon disulfide (CS₂) and KOH under reflux forms the 5-mercapto-1,3,4-oxadiazole intermediate (3 ).

- Nucleophilic Substitution : Intermediate 3 reacts with 2-chloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide in acetone with K₂CO₃ to install the benzylthio group, yielding the target compound.

Optimization Insights :

Cyclization Using Phosphorus Oxychloride (POCl₃)

An alternative route employs POCl₃ to cyclize hydrazide precursors into the oxadiazole core:

- Hydrazide Preparation : Naphthofuran-2-carbohydrazide is treated with POCl₃ and para-aminobenzoic acid (PABA) to form 2-amino-5-substituted-1,3,4-oxadiazole.

- Coupling with Benzylthioacetamide : The amino group undergoes HATU-mediated coupling with benzylthioacetic acid in dichloromethane (DCM) and DIPEA.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation drastically enhances reaction efficiency for 1,3,4-oxadiazoles:

- Intermediate Synthesis : Ethyl piperidine-3-carboxylate reacts with benzene sulfonyl chloride to form a sulfonamide intermediate, which is hydrazinated and cyclized with CS₂/KOH.

- Microwave Coupling : The oxadiazole-thiol intermediate reacts with 2-bromo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide under microwave irradiation (30–70 seconds).

Performance Metrics :

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 30–70 s | 900–1800 min |

| Yield | 86–96% | 49–86% |

| Purity (HPLC) | >95% | 85–92% |

Microwave superheating accelerates molecular collisions, achieving near-quantitative yields without column chromatography.

Analytical Characterization and Validation

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 54.37 | 54.29 |

| H | 3.95 | 3.89 |

| N | 12.68 | 12.61 |

Deviations <0.1% confirm synthetic precision.

化学反应分析

Types of Reactions

-

Oxidation: : The benzylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

-

Substitution: : The thiophene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄

Substitution: Br₂, HNO₃, H₂SO₄

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole derivatives

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

科学研究应用

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

- Anticancer Properties : Preliminary research suggests that it can inhibit the proliferation of cancer cells. The compound's ability to interact with specific biological targets makes it a candidate for further development as an anticancer drug.

| Activity Type | Target Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | N/A | |

| Anticancer | HT29 (colon cancer) | 12.57 |

Organic Electronics

Due to its electronic properties, 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is being explored for use in:

- Organic Light Emitting Diodes (OLEDs) : The thiophene moiety contributes to the compound's electronic characteristics, making it suitable for applications in OLED technology.

- Organic Field Effect Transistors (OFETs) : Its structural features allow for efficient charge transport, which is critical in the development of OFETs.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a promising IC50 value against HT29 cells, suggesting its potential as an anticancer agent. Further molecular docking studies revealed favorable interactions with target proteins involved in cell proliferation pathways .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound demonstrated effective inhibition against a range of bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall integrity and inhibit key metabolic pathways .

作用机制

The mechanism of action of 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Heterocyclic Core: The target’s 1,3,4-oxadiazole core (vs.

- R₂ (Acetamide): The benzylthio group in the target increases lipophilicity compared to ethoxyphenylmethyl () or benzothiazolyl (), which may affect membrane permeability .

Comparison with Analogues :

- Indole-based derivatives () use indole-3-acetic hydrazide as a starting material, highlighting the role of precursor choice in directing substituent diversity .

- Benzofuran-oxadiazole hybrids () employ benzofuran-2-carboxylic acid hydrazide, demonstrating modularity in heterocyclic substitutions .

Physicochemical Properties

Table 2: Melting Points and Yields of Selected Analogues

Key Trends :

- Melting Points : The target’s predicted lower melting point (~130–135°C) compared to indole derivatives (>200°C) suggests reduced crystallinity due to the flexible benzylthio group .

- Yields : S-Alkylation reactions generally yield 70–85%, consistent across analogues .

SAR Insights :

生物活性

2-(Benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a unique combination of functional groups, including a benzylthio moiety, a thiophene ring, and an oxadiazole structure, which contribute to its diverse biological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃O₂S₂, with a molecular weight of 331.4 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₂S₂ |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 1251692-29-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity through interactions with receptor proteins. The exact pathways can vary based on the biological context and target molecules involved .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

- IC50 Values : The compound has shown promising IC50 values in different studies:

- Comparative Analysis : When compared to standard drugs like staurosporine and ethidium bromide, some derivatives displayed lower IC50 values indicating higher potency .

Case Studies

Several case studies have explored the biological activity of compounds similar to or derived from this compound:

- Zhang et al. Study : A series of oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. One derivative exhibited an IC50 value of 1.18 ± 0.14 µM against multiple cancer cell lines .

- Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities of these compounds to target enzymes such as alkaline phosphatase (ALP), suggesting potential mechanisms for their anticancer effects .

常见问题

Basic: What are the common synthetic routes for preparing 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A general approach includes:

- Step 1: Cyclization of a thiosemicarbazide intermediate under reflux with acetic acid or via dehydrating agents to form the oxadiazole ring .

- Step 2: Substitution reactions to introduce the thiophene and benzylthio groups. For example, coupling 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine with 2-(benzylthio)acetyl chloride in the presence of a base like triethylamine .

- Key conditions: Solvents (e.g., DMF, ethanol), temperatures (reflux at 80–100°C), and catalysts (e.g., K₂CO₃) are critical for optimizing yields .

Basic: Which analytical techniques are essential for characterizing this compound?

Core methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., NH peaks at δ 10–12 ppm for acetamide) .

- Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

- Melting Point Analysis: To assess purity and compare with literature values .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol improves crystallinity .

- Catalyst Use: Triethylamine or NaH accelerates amide bond formation .

- Temperature Control: Gradual heating (e.g., 60°C → reflux) minimizes side reactions like oxidation of thiophene .

- Purification: Column chromatography or recrystallization (e.g., using ethanol:water mixtures) to isolate high-purity products .

Advanced: How can contradictions in reported biological activities be resolved?

Discrepancies often arise from structural analogs or assay variations. Solutions include:

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

- Dose-Response Analysis: Validate potency thresholds across independent assays (e.g., IC₅₀ comparisons in enzyme inhibition) .

- Structural Confirmation: Ensure consistent characterization (e.g., XRD via SHELX to confirm stereochemistry) .

Advanced: What computational methods predict interactions with biological targets?

- Molecular Docking: Tools like AutoDock Vina model binding affinities to enzymes (e.g., acetylcholinesterase) by aligning the oxadiazole ring in active sites .

- DFT Calculations: Analyze electron density (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- MD Simulations: Assess dynamic interactions (e.g., with lipid bilayers) to evaluate bioavailability .

Advanced: How are by-products managed during synthesis?

- Real-Time Monitoring: TLC (e.g., hexane:ethyl acetate, 9:1) tracks reaction progress and detects intermediates .

- Selective Quenching: Ice-cold water precipitates target compounds while leaving by-products in solution .

- Chromatography: Silica gel columns separate regioisomers (e.g., differentiating thiophene substitution patterns) .

Basic: Which structural features influence bioactivity?

- Oxadiazole Ring: Enhances π-π stacking with enzyme active sites (e.g., antimicrobial targets) .

- Thiophene Moiety: Modulates electron density, affecting binding to receptors like 5-HT₃ .

- Benzylthio Group: Increases lipophilicity, improving membrane permeability .

Advanced: What crystallography methods resolve complex structures?

- Single-Crystal XRD: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

- ORTEP Visualization: WinGX generates thermal ellipsoid plots to assess disorder in the benzylthio group .

- Twinned Data Refinement: SHELXL handles pseudo-merohedral twinning common in oxadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。